molecular formula C22H26N2 B3194297 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- CAS No. 827016-65-9

1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-

Cat. No. B3194297
CAS RN: 827016-65-9
M. Wt: 318.5 g/mol
InChI Key: DPVDVJYYQMQHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions, functional group transformations, and selective substitutions. Researchers have explored various synthetic routes to access it, aiming for high yields and purity. Notably, the Hantzsch synthesis is one of the classic methods for constructing imidazole-containing compounds like this one .


Molecular Structure Analysis

The molecular formula of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- is C₁₆H₂₄N₂ . Its structure comprises an indole core fused with a piperidine ring, along with the dimethylphenyl substituent. Refer to the NIST Chemistry WebBook for a visual representation .


Physical And Chemical Properties Analysis

  • Derived Products : Commercially available drugs containing a 1,3-diazole ring include clemizole, etonitazene, and omeprazole .

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Researchers must handle it in a controlled environment, considering toxicity, flammability, and potential health hazards. Detailed safety data can be found in the Chemsrc database .

properties

IUPAC Name

2-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c1-16-6-5-7-17(2)22(16)18-10-12-24(13-11-18)15-20-14-19-8-3-4-9-21(19)23-20/h3-9,14,18,23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDVJYYQMQHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740516
Record name 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827016-65-9
Record name 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-
Reactant of Route 2
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-
Reactant of Route 3
Reactant of Route 3
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-
Reactant of Route 4
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-
Reactant of Route 5
Reactant of Route 5
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-
Reactant of Route 6
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.